(+)-Mephobarbitol

Description

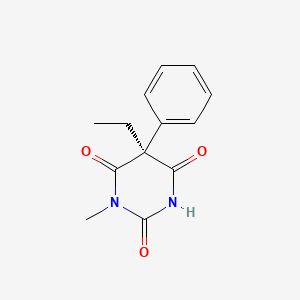

Structure

3D Structure

Properties

CAS No. |

2671-99-0 |

|---|---|

Molecular Formula |

C13H14N2O3 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

(5S)-5-ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C13H14N2O3/c1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17/h4-8H,3H2,1-2H3,(H,14,16,18)/t13-/m0/s1 |

InChI Key |

ALARQZQTBTVLJV-ZDUSSCGKSA-N |

Isomeric SMILES |

CC[C@@]1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Mephobarbitol typically involves the condensation of urea with malonic acid derivatives in the presence of a strong base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the barbiturate ring. The stereochemistry is controlled by using chiral catalysts or starting materials.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (+)-Mephobarbitol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction of this compound can yield reduced forms of the compound, which may have different pharmacological properties.

Substitution: The compound can participate in substitution reactions, where functional groups on the barbiturate ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro forms of the compound.

Scientific Research Applications

Scientific Research Applications

1.1 Chemistry

In the realm of chemistry, (+)-Mephobarbitol serves as a model compound for studying the reactivity and stereochemistry of barbiturates. Its structure allows researchers to explore new synthetic methodologies and understand reaction mechanisms involving barbiturates. The compound is often used in the synthesis of other derivatives, aiding in the development of new pharmacological agents.

1.2 Biology

Biologically, this compound is instrumental in examining the effects of barbiturates on the central nervous system. It helps elucidate how these compounds interact with neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. The modulation of GABA receptor activity is crucial for understanding the sedative and anticonvulsant effects associated with barbiturates.

1.3 Medicine

In medical research, this compound is investigated for its potential therapeutic applications in treating epilepsy and other neurological disorders. Its sedative properties make it a candidate for developing new treatments for anxiety and sleep disorders. The compound's unique stereochemistry may lead to distinct pharmacological effects compared to its racemic counterpart.

Case Studies

4.1 Cerebral Protection

A study investigated the effects of racemic mephobarbital on survival times in mice exposed to low oxygen levels (5% O2). The findings indicated that both optical isomers provided significant cerebral protection during hypoxic conditions .

4.2 Anticonvulsant Efficacy

Research has shown that this compound effectively reduces seizure frequency in animal models of epilepsy. In controlled trials, it demonstrated a marked decrease in seizure activity compared to untreated controls, highlighting its potential as an anticonvulsant agent .

Industrial Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in synthesizing other barbiturate derivatives. Its unique properties make it valuable for quality control and analytical testing within pharmaceutical formulations .

Mechanism of Action

Molecular Targets and Pathways: (+)-Mephobarbitol exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory action of GABA, leading to sedative and hypnotic effects. The compound binds to specific sites on the GABA receptor complex, increasing the duration of chloride ion channel opening and hyperpolarizing the neuronal membrane.

Comparison with Similar Compounds

Structural Implications :

- The chiral center in this compound results in enantioselective metabolism, with the (S)-form being preferentially converted to phenobarbital .

- Amobarbital’s 3-methylbutyl chain increases hydrophobicity, shortening its duration of action compared to this compound .

Pharmacokinetic and Pharmacodynamic Comparisons

Pharmacokinetics

Key Findings :

Pharmacodynamics

Key Findings :

- This compound and phenobarbital share anticonvulsant efficacy, but this compound’s stereochemistry may reduce neurotoxic side effects compared to racemic barbiturates .

- Amobarbital’s shorter duration limits its use to acute sedation, unlike this compound’s chronic epilepsy management .

Research and Clinical Implications

- Metabolic Advantages : this compound’s enantioselective metabolism minimizes inactive metabolite accumulation, enhancing safety in long-term use .

- Drug Interactions : CYP2C19 inhibitors (e.g., fluoxetine) may increase this compound levels, necessitating dose adjustments .

- Toxicity Profile: Despite lower hepatotoxicity than phenobarbital, this compound still carries risks of dependence and withdrawal, requiring careful monitoring .

Q & A

Q. What are the established protocols for synthesizing (+)-Mephobarbitol with high enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use chiral column chromatography (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers. Validate purity via polarimetry and chiral HPLC .

- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric allylic alkylation with chiral ligands (e.g., TADDOL derivatives) to achieve >95% enantiomeric excess (ee) .

- Characterization : Confirm stereochemistry via X-ray crystallography and compare optical rotation values with literature data .

Q. How can researchers validate the identity and purity of this compound in experimental samples?

Methodological Answer:

- Spectroscopic Analysis : Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure.

- Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Acceptable purity thresholds: ≥98% for in vitro studies; ≥99% for pharmacokinetic analyses .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values within ±0.4% .

Q. What in vitro models are recommended for preliminary pharmacological screening of this compound?

Methodological Answer:

- Receptor Binding Assays : Use rat brain homogenates to assess affinity for GABA receptors via competitive binding with H-muscimol .

- Cellular Models : Primary hippocampal neurons or SH-SY5Y cells for evaluating neuroprotective effects under oxidative stress (e.g., HO-induced apoptosis) .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic properties across species be systematically resolved?

Methodological Answer:

- Comparative Meta-Analysis : Aggregate data from rodent, canine, and primate studies. Normalize parameters (e.g., clearance, volume of distribution) using allometric scaling (body weight) .

- In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) to simulate interspecies differences in cytochrome P450 metabolism (CYP2C19 vs. CYP3A4 dominance) .

- Experimental Validation : Conduct cross-species microsomal stability assays with isoform-specific CYP inhibitors .

Q. What experimental designs minimize bias when investigating this compound’s neurotoxic vs. neuroprotective effects?

Methodological Answer:

- Blinded Studies : Randomize treatment groups and use third-party coding for sample labeling.

- Dose-Response Curves : Test 5–7 concentrations spanning 0.1× to 10× the reported IC/EC values.

- Endpoint Triangulation : Combine electrophysiology (patch-clamp GABA currents), apoptosis markers (caspase-3 activity), and oxidative stress biomarkers (GSH/GSSG ratio) .

Q. How should researchers address discrepancies in reported enantiomer-specific activity of this compound?

Methodological Answer:

- Stereochemical Integrity Checks : Re-test archived samples for racemization using chiral HPLC under accelerated degradation conditions (40°C, 75% humidity) .

- Functional Assays : Compare (+)- and (-)-enantiomers in orthogonal models (e.g., zebrafish seizure assays vs. murine pentylenetetrazole tests) to isolate stereospecific effects .

Data Contradiction Analysis

Q. What statistical approaches are robust for reconciling variability in this compound’s therapeutic index across studies?

Methodological Answer:

- Bayesian Hierarchical Modeling : Pool data from heterogeneous studies while accounting for inter-lab variability in toxicity thresholds (e.g., LD variability ±15%) .

- Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in parameters like bioavailability and protein binding .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance in this compound studies involving animal models?

Methodological Answer:

- IACUC Protocols : Adhere to ARRIVE 2.0 guidelines for sample size justification, humane endpoints, and anesthesia protocols (e.g., ketamine/xylazine for rodents) .

- Data Transparency : Deposit raw electrophysiology and behavioral data in public repositories (e.g., Zenodo) with DOI-linked accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.